![molecular formula C35H29ClN2OS B2765286 4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline CAS No. 477869-22-0](/img/structure/B2765286.png)
4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline
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Description
4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline is a useful research compound. Its molecular formula is C35H29ClN2OS and its molecular weight is 561.14. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One application involves the use of similar Schiff base compounds as corrosion inhibitors. For example, a study by Daoud et al. (2014) demonstrated the effectiveness of a synthesized thiophene Schiff base as a corrosion inhibitor for mild steel in acidic environments. The compound showed significant inhibition efficiency, which increased with concentration, adhering to Langmuir's isotherm. This suggests potential applications of similar compounds in protecting metals against corrosion (Daoud et al., 2014).
Synthetic Methodologies
Another area of application is in synthetic chemistry, where such compounds are used in palladium-catalyzed amination reactions. Wolfe and Buchwald (2003) discussed the efficiency of palladium-catalyzed amination of aryl halides and triflates, highlighting the compound's role in facilitating the synthesis of complex aromatic amines. This process is crucial for constructing a variety of biologically active molecules and advanced materials (Wolfe & Buchwald, 2003).
Biological Activity
Further, derivatives of such compounds have been investigated for their biological activities. For instance, Patel et al. (2013) synthesized pyrazoline-based thiazolidin-4-one derivatives from a similar compound structure and evaluated their antimicrobial activities. These derivatives exhibited significant properties relevant to anticancer and HIV treatments, suggesting the potential medical applications of these compounds in designing new therapeutic agents (Patel et al., 2013).
Antimicrobial Properties
Moreover, Habib, Hassan, and El‐Mekabaty (2012) synthesized novel quinazolinone derivatives, including reactions with aniline and its derivatives, to evaluate their antimicrobial activity. This study underscores the importance of such compounds in the development of new antimicrobial agents, offering promising avenues for combating resistant strains of bacteria and fungi (Habib et al., 2012).
properties
IUPAC Name |
N-(4-chlorophenyl)-1-[1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29ClN2OS/c1-24-8-19-31(20-9-24)40-35-26(23-37-28-13-11-27(36)12-14-28)10-21-33-32(35)22-34(25-6-4-3-5-7-25)38(33)29-15-17-30(39-2)18-16-29/h3-9,11-20,22-23H,10,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWIIEATYLXPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=NC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline |
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